

MMGBSA Binding Free Energy of Selected VEGFR-2 Inhibitors

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Compound Focus: Vegfr-2-IN-42

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The table below summarizes the binding free energies for several recently studied VEGFR-2 inhibitors, calculated using the MMGBSA method. This data can provide a benchmark for your own calculations on **Vegfr-2-IN-42**.

Compound Name / ID	MMGBSA Binding Free Energy (ΔG_{bind} , kcal/mol)	Reference Ligand / Control	Key Findings
Compound 6 (Nicotinamide-based)	-176.724 [1]	Sorafenib	Demonstrated superior VEGFR-2 stabilizing propensity compared to Sorafenib in a 200-ns MD simulation [1].
Compound 35d (Benzimidazole-based)	-176.724 & -150.234 (from docking) [2]	Sorafenib	Showed a better potential for stabilizing VEGFR-2 than Sorafenib in a 200-ns MD simulation and MMGBSA [2].
ZINC00759038 (Biaryl urea analog)	Not Specified (Top hit) [3]	Sorafenib	Identified as a top hit with stable complex and 90% similarity to Sorafenib in a 20-ns MD simulation [3].

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211246 (Biaryl urea analog)	Not Specified (Top hit) [3]	Sorafenib	Identified as a top hit with stable complex and 90% similarity to Sorafenib in a 20-ns MD simulation [3].

MMGBSA Calculation Protocol

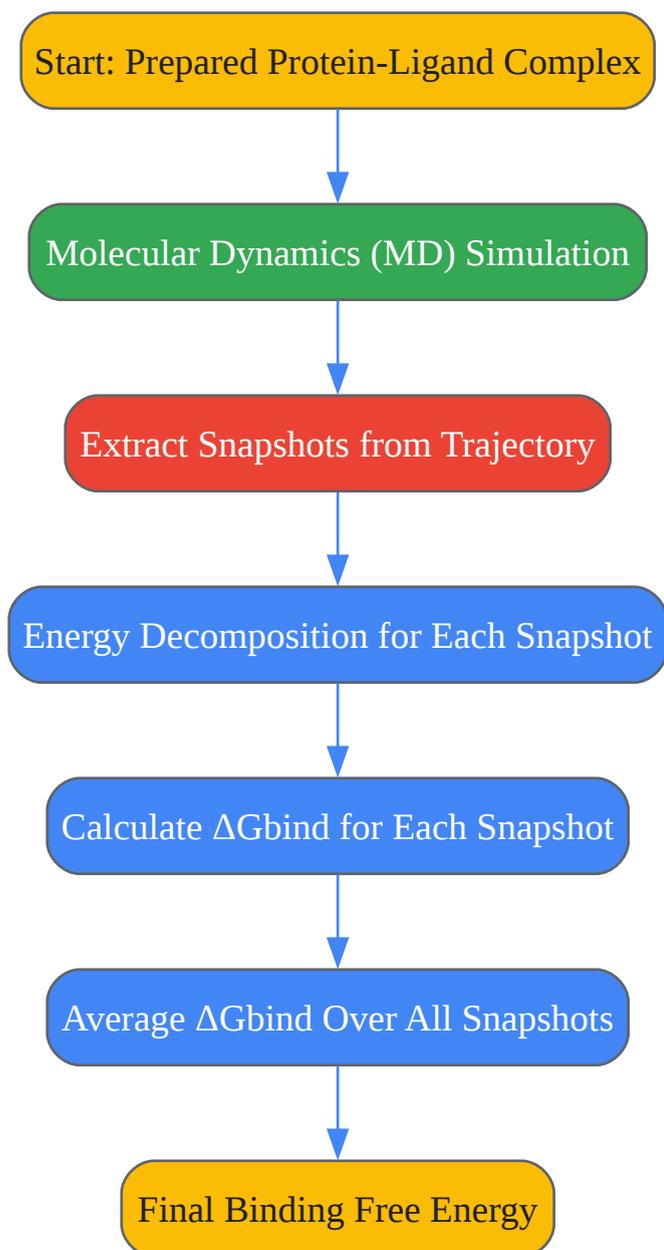
The Molecular Mechanics Generalized Born Surface Area (MMGBSA) method estimates the binding free energy between a protein and a ligand from molecular dynamics (MD) trajectories [4]. The basic formula is:

$$\Delta G_{\text{bind}} = G_{\text{complex}} - (G_{\text{receptor}} + G_{\text{ligand}})$$

Where the free energy for each species (G) is calculated as: $G = E_{\text{MM}} + G_{\text{solv}} - TS$

- E_{MM} : Molecular mechanics energy in vacuum (sum of internal, electrostatic, and van der Waals energies) [5].
- G_{solv} : Solvation free energy, decomposed into:
 - G_{GB} : Polar solvation contribution, calculated using a Generalized Born model [6] [5].
 - G_{SA} : Non-polar solvation contribution, calculated from the solvent-accessible surface area (SASA): $G_{\text{SA}} = \gamma * \text{SASA} + b$ [5].
- $-TS$: Entropic contribution at temperature T, often omitted due to high computational cost and low precision [5].

The following diagram outlines a typical workflow for an MMGBSA calculation, integrating the steps from system preparation to result analysis:



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Critical Considerations for MMGBSA

When performing or interpreting MMGBSA calculations, keep the following points in mind:

- **Entropy Calculation:** The entropic term ($-TS$) is computationally expensive and is often omitted, which can affect the absolute accuracy of the result, though relative rankings may still be reliable [5].

- **Dielectric Boundary and Atomic Radii:** The choice of parameters for defining the dielectric boundary significantly impacts results. Using different atomic radii sets can provide upper and lower bounds for experimental values [6].
- **Single vs. Multiple Trajectories:** The more common and less noisy "single-trajectory" protocol uses only the complex simulation to create ensembles for the receptor and ligand, while the more rigorous "three-trajectory" approach runs separate simulations but is computationally more expensive and can be noisier [4].
- **Comparison to Experimental Data:** MMGBSA is excellent for ranking ligands and rationalizing binding, but the absolute values may not always match experimental data quantitatively due to the various approximations involved [4].

Context: VEGFR-2 as a Therapeutic Target

VEGFR-2 is a primary mediator of angiogenesis in several cancers, making it a critical drug target [7]. Inhibitors like Sorafenib bind to the kinase domain, preventing the signaling that leads to endothelial cell proliferation, survival, and migration [8]. The search for new inhibitors continues due to issues of drug resistance and side effects associated with current therapies [7]. Computational methods like MMGBSA are vital in this endeavor for predicting and rationalizing the binding affinity of novel compounds.

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